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Compound of Interest

Compound Name: Lentztrehalose A

Cat. No.: B10855563 Get Quote

An objective comparison of the safety and toxicological data for the novel trehalose analog,

Lentztrehalose A, and its parent compound, trehalose, to inform researchers, scientists, and

drug development professionals.

This guide provides a comprehensive analysis of the available safety data for Lentztrehalose
A and trehalose. The information is compiled from various studies to facilitate an evidence-

based evaluation for research and development purposes.

Executive Summary
Trehalose is a naturally occurring disaccharide with a well-established safety profile, reflected

by its Generally Recognized as Safe (GRAS) status in the United States.[1][2] It is widely used

in the food and pharmaceutical industries. Lentztrehalose A is a novel, enzyme-stable analog

of trehalose, meaning it is resistant to breakdown by the enzyme trehalase.[3][4] This stability

may offer advantages in therapeutic applications. This guide presents a comparative overview

of their safety profiles based on available in vitro and in vivo data.

Data Presentation: A Comparative Overview
The following table summarizes the key safety and toxicological parameters for

Lentztrehalose A and trehalose based on published data.
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Safety Parameter Lentztrehalose A Trehalose

In Vitro Cytotoxicity

No toxicity observed against

36 microbial strains (up to 128

µg/mL) and 53 human/mouse

cancer cell lines (up to 200

µg/mL).[5]

Generally considered to have

low potential for cytotoxicity.

Only the highest

concentrations (200 mM)

showed a significant increase

in cell death in SH-SY5Y cells.

Acute Oral Toxicity

No toxicity observed in ICR

mice up to 500 mg/kg (p.o. and

i.v.).

LD50 > 5 g/kg in rats and

mice. A single oral dose of 16

g/kg in rats showed mild,

transient effects.

Sub-chronic Toxicity Data not available.

No treatment-related adverse

effects were observed in a 13-

week study in mice with dietary

concentrations up to 5%.

Genotoxicity Data not available.
No genotoxic potential was

observed in multiple assays.

Regulatory Status Not established.

Generally Recognized as Safe

(GRAS) by the U.S. FDA.

Approved for use in food in

Europe, Canada, and other

countries.

Primary Mechanism of Action Induction of autophagy. Induction of autophagy.

Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of safety

studies. Below are representative protocols for key toxicological assessments.

In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
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Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of Lentztrehalose A or

trehalose and incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will

convert the yellow MTT into a purple formazan product.

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(typically between 500 and 600 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The

IC50 value, the concentration at which 50% of cell viability is inhibited, can then be

determined.

Acute Oral Toxicity Study (Following OECD Guideline
423)
This study provides information on the potential hazards of a substance after a single oral

dose.

Animal Selection: Use a single sex of rodents (typically female rats or mice) that are young

and healthy.

Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour

light/dark cycle and provide access to food and water ad libitum. Allow for an acclimatization

period of at least 5 days before the study.

Dosing: Administer a single oral dose of the test substance (Lentztrehalose A or trehalose)

using oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or

2000 mg/kg body weight.
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Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body

weight for at least 14 days. Detailed observations are made shortly after dosing and at least

once daily thereafter.

Necropsy: At the end of the observation period, perform a gross necropsy on all surviving

animals.

Data Analysis: The results are used to classify the substance based on its acute oral toxicity.

Mechanism of Action and Signaling Pathways
Both Lentztrehalose A and trehalose are known to induce autophagy, a cellular process for

degrading and recycling cellular components. This mechanism is of significant interest for its

therapeutic potential in various diseases.

Trehalose-Induced Autophagy Signaling Pathway
Trehalose is understood to induce autophagy primarily through an mTOR-independent pathway

involving the activation of the transcription factor TFEB (Transcription Factor EB).
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Caption: Trehalose-induced autophagy pathway.
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Lentztrehalose A Experimental Workflow for Stability
and Bioavailability
Lentztrehalose A is designed to be resistant to the enzyme trehalase, which rapidly breaks

down trehalose in the body. This enhanced stability is a key feature for its potential therapeutic

use.
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Caption: Comparative metabolic fate of oral Trehalose vs. Lentztrehalose A.
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Based on the currently available data, both trehalose and Lentztrehalose A exhibit a favorable

preliminary safety profile. Trehalose's safety is well-established through extensive use and

regulatory approval. Lentztrehalose A, as a novel analog, shows promise with no apparent

toxicity in initial in vitro and in vivo studies. Its resistance to enzymatic degradation suggests it

may have a different pharmacokinetic profile than trehalose, which could be advantageous for

therapeutic applications requiring sustained systemic exposure.

However, it is important to note that the safety database for Lentztrehalose A is not as

comprehensive as that for trehalose. Further studies, including sub-chronic toxicity and

genotoxicity assessments, are needed to fully characterize its safety profile for potential drug

development. Researchers should consider the specific application and required dosage when

evaluating the suitability of either compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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